![molecular formula C8H9NO4 B092560 2-Amino-2-(3,4-dihydroxyphenyl)acetic acid CAS No. 138-62-5](/img/structure/B92560.png)
2-Amino-2-(3,4-dihydroxyphenyl)acetic acid
Overview
Description
2-Amino-2-(3,4-dihydroxyphenyl)acetic acid is a compound that can be associated with various chemical reactions and has potential relevance in the synthesis of pharmaceuticals. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be extrapolated to understand the properties and synthesis of this compound.
Synthesis Analysis
The synthesis of related compounds involves the use of aminophenyl groups and carboxylic acids. For instance, the synthesis of amides from amines and carboxylic acids is described, which are stable under basic conditions and can be converted into other functional groups such as esters, amides, and aldehydes . Additionally, the synthesis of a key component of HIV protease inhibitors involves a highly diastereoselective cyanohydrin formation, which could be relevant to the synthesis of this compound .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques, including NMR and IR spectroscopy, as well as X-ray crystallography . These techniques could be applied to determine the structure of this compound, ensuring the correct configuration and conformation of the molecule.
Chemical Reactions Analysis
The chemical reactions involving related compounds include the formation of hydrogen bonds in substituted N-(2-hydroxyphenyl)-2-((4-methylbenzenesulfonyl)amino)acetamides, which have been synthesized and characterized . The unusual coupling of acetylenic esters and α-amino acids reported in another study suggests a potential pathway for the synthesis of pyrrole derivatives, which could be relevant for the synthesis of complex structures related to this compound .
Physical and Chemical Properties Analysis
While the physical and chemical properties of this compound are not directly discussed in the provided papers, the properties of similar compounds can be inferred. The stability of amides under basic conditions, the ability to form hydrogen bonds, and the reactivity with various reagents are all properties that could be relevant to the compound of interest . The spectroscopic data from related compounds can provide insights into the electronic behavior and the potential reactivity of this compound .
Scientific Research Applications
Environmental Degradation and Toxicology
In the context of environmental science, studies have examined the degradation of compounds structurally related to DOPAC, such as acetaminophen, by advanced oxidation processes (AOPs). This research provides insights into the degradation pathways, by-products, and biotoxicity of organic pollutants. Although DOPAC is not specifically mentioned, understanding the degradation of similar aromatic compounds can offer indirect applications for DOPAC in environmental remediation and toxicity assessment (Qutob et al., 2022).
Biomedical Research
DOPAC's relevance extends to biomedical applications, particularly in understanding its role within the dopaminergic system. While the specific studies provided do not directly address DOPAC, research into related amino acids and their derivatives sheds light on biochemical pathways and potential therapeutic applications. For example, the study of N-acetylcysteine (NAC) in psychiatric disorders highlights the importance of amino acid derivatives in modulating neurochemistry and inflammation, offering a parallel to investigating DOPAC's roles and applications in similar contexts (Dean, Giorlando, & Berk, 2011).
Biochemical and Pharmacological Effects
Research on chlorogenic acid (CGA) emphasizes the biochemical and pharmacological effects of naturally occurring compounds, including antioxidant, anti-inflammatory, and neuroprotective activities. By analogy, studying DOPAC could reveal similar beneficial effects, given its structural similarity to other bioactive phenolic compounds (Naveed et al., 2018).
Advanced Materials and Biotechnology
The development of polymers based on amino acids for biomedical applications showcases the versatility of amino acids in creating biocompatible and biodegradable materials. This research area could be expanded to include DOPAC as a building block for designing novel polymers with specific functionalities for drug delivery or tissue engineering (Thompson & Scholz, 2021).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 2-Amino-2-(3,4-dihydroxyphenyl)acetic acid, also known as 3,4-Dihydroxyphenylacetic acid (DOPAC), is the dopamine neurotransmitter system in the brain . This compound is a major metabolite of dopamine , which plays a crucial role in several brain functions, including motor control, reward, and reinforcement.
Mode of Action
DOPAC is derived from the intra-neuronal metabolism of cytoplasmic dopamine . It interacts with its targets by being produced as a byproduct when dopamine is broken down. The presence of DOPAC is often used as a measure of the overall activity of the dopamine system.
Biochemical Pathways
DOPAC is involved in the dopamine metabolic pathway . When dopamine is metabolized in neurons, it can be converted into DOPAC. This process provides a mechanism for the neuron to deactivate and remove dopamine, helping to regulate the overall levels of this neurotransmitter in the brain.
Result of Action
The production of DOPAC from dopamine is a normal part of dopamine metabolism. Changes in the levels of DOPAC can indicate alterations in dopamine function. For example, decreased levels of DOPAC can be a biomarker of central dopamine deficiency .
Action Environment
The action of DOPAC is influenced by various environmental factors within the brain. For instance, the activity of the enzymes that convert dopamine to DOPAC can be affected by other neurotransmitters, drugs, and disease states. Furthermore, the safety data sheet suggests handling this compound in a well-ventilated place and avoiding formation of dust and aerosols , indicating that its stability and efficacy could be influenced by environmental conditions.
properties
IUPAC Name |
2-amino-2-(3,4-dihydroxyphenyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c9-7(8(12)13)4-1-2-5(10)6(11)3-4/h1-3,7,10-11H,9H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBWTWPZGSGMRTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(C(=O)O)N)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50937079 | |
Record name | Amino(3,4-dihydroxyphenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50937079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
138-62-5, 16534-84-2 | |
Record name | α-Amino-3,4-dihydroxybenzeneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=138-62-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dihydroxyphenylglycine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016534842 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Amino(3,4-dihydroxyphenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50937079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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